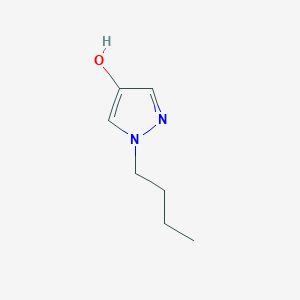

1-butyl-1H-pyrazol-4-ol

Descripción general

Descripción

Synthesis Analysis

Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine . For example, acetylacetone and hydrazine give 3,5-dimethylpyrazole .Chemical Reactions Analysis

Pyrazoles react with potassium borohydride to form a class of ligands known as scorpionate . Pyrazole itself reacts with potassium borohydride at high temperatures (~200 °C) to form a tridentate ligand known as Tp ligand .Aplicaciones Científicas De Investigación

Potential Antipsychotic Agents

1-butyl-1H-pyrazol-4-ol derivatives have been studied for their potential as antipsychotic agents. A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols were synthesized and evaluated, showing reduced spontaneous locomotion in mice without causing ataxia and not binding to D2 dopamine receptors, unlike traditional antipsychotics (Wise et al., 1987).

Anti-Prostate Cancer Drugs

Derivatives of this compound have been developed as inhibitors of prostate cancer antigen-1 (PCA-1/ALKBH3), showing promise as novel anti-prostate cancer drugs. One such compound, HUHS015, was found to significantly suppress the growth of hormone-independent prostate cancer cells in a mouse xenograft model without adverse effects (Nakao et al., 2014).

Antioxidant and Anticancer Activities

Pyrazole derivatives including this compound have been investigated for their antioxidant and anticancer activities. Studies have found that certain derivatives exhibit cytotoxic properties against tumor cell lines and possess radical scavenging activity, indicating their potential in cancer therapy and as antioxidants (Cadena-Cruz et al., 2021).

Antibacterial Activity

Research has also explored the antibacterial properties of this compound derivatives. Certain compounds have shown effectiveness against various bacterial strains, suggesting their potential as antibacterial agents (Bhavanarushi et al., 2013).

Corrosion Inhibition in Petroleum Industry

In the petroleum industry, this compound derivatives have been investigated for their role in corrosion inhibition during acidizing processes. Their effectiveness in protecting steel in acidic environments highlights their industrial application potential (Singh et al., 2020).

Direcciones Futuras

Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . These compounds demonstrate a broad spectrum of physical, chemical and biological characteristics . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Mecanismo De Acción

Target of Action

1-Butyl-1H-pyrazol-4-ol is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively .

Mode of Action

A molecular docking study conducted on lm-ptr1, a protein target in leishmania, justified the better antileishmanial activity of a similar pyrazole derivative . This suggests that this compound may interact with its targets in a similar manner, leading to changes that inhibit the growth or survival of the pathogens.

Biochemical Pathways

It is known that pyrazole derivatives can interfere with various biological processes in pathogens, leading to their death or inhibition

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The result of the action of this compound is the inhibition of the growth or survival of the targeted pathogens, leading to potential therapeutic effects against diseases such as leishmaniasis and malaria . For instance, similar pyrazole derivatives have shown superior antipromastigote activity and better inhibition effects against Plasmodium berghei .

Análisis Bioquímico

Biochemical Properties

1-Butyl-1H-pyrazol-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound interacts with proteins involved in cell signaling, modulating their activity and influencing downstream effects. These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of the enzymes and proteins.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in immune cells, this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. In cancer cells, it has been observed to induce apoptosis by activating specific signaling pathways and altering gene expression patterns. Additionally, this compound can affect cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules. It binds to specific enzymes and proteins, inhibiting or activating their activity . For instance, this compound can inhibit the activity of cyclooxygenase enzymes, leading to a reduction in the production of inflammatory mediators. Additionally, it can activate certain transcription factors, resulting in changes in gene expression. These molecular interactions are crucial for the compound’s biological effects and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function . Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a reduction in its biological activity. Long-term exposure to this compound has been observed to result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and anti-cancer properties without significant toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions. These reactions involve the oxidation, reduction, and conjugation of this compound, leading to the formation of metabolites that are excreted from the body. The metabolic pathways of this compound can influence its biological activity and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can affect its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can localize to the nucleus, where it can interact with transcription factors and influence gene expression. Additionally, it can be targeted to the mitochondria, affecting cellular metabolism and energy production.

Propiedades

IUPAC Name |

1-butylpyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-2-3-4-9-6-7(10)5-8-9/h5-6,10H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKPKOYUFRYXNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801312424 | |

| Record name | 1H-Pyrazol-4-ol, 1-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78242-22-5 | |

| Record name | 1H-Pyrazol-4-ol, 1-butyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78242-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazol-4-ol, 1-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride](/img/structure/B1374665.png)

![3-Bromobenzo[d]isoxazole](/img/structure/B1374670.png)

![4-bromo-6H,7H-thieno[2,3-c]pyridin-7-one](/img/structure/B1374674.png)